molecular formula C9H10BrN3O B585814 2-(3-Bromopropyl)-1,2,4-triazolo-pyridin-3-one CAS No. 1094305-62-0

2-(3-Bromopropyl)-1,2,4-triazolo-pyridin-3-one

Cat. No. B585814
CAS RN: 1094305-62-0
M. Wt: 256.103
InChI Key: CUWHDJVYWOQIGD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyridinone ring, followed by the introduction of the triazole ring, and finally the attachment of the bromopropyl group. The exact methods and reagents used would depend on the specific reaction conditions and the desired isomers .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridinone ring fused with a triazole ring, with a bromopropyl group attached. The bromine atom in the bromopropyl group would be a significant site of reactivity due to its ability to act as a good leaving group .


Chemical Reactions Analysis

This compound, like many organobromine compounds, would likely undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. It could also participate in elimination reactions, where the bromine and a hydrogen atom are removed to form a double bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the bromopropyl group and the triazolo-pyridinone ring) would influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Structural Analysis

Efficient Synthesis and X-ray Structure Analysis

The study of triazolopyridines, including compounds similar to "2-(3-Bromopropyl)-1,2,4-triazolo-pyridin-3-one," has been significant in pharmaceutical applications due to their biological activity. An efficient synthesis route for these compounds using N-Chlorosuccinimide (NCS) under mild conditions has been developed. This synthesis route allows for the characterization of these compounds through various methods such as NMR, FTIR, MS, and X-ray diffraction, showcasing their crystalline structure and providing a foundation for further pharmaceutical applications (El-Kurdi et al., 2021).

Antibacterial Activity

Synthesis and Antibacterial Activity

Compounds within the triazolopyridine family have been synthesized and evaluated for their antibacterial activity. This research found that certain derivatives showed potent antibacterial activity against a range of bacterial strains, comparing favorably with standard antibiotics like ampicillin and gatifloxacin. This highlights the potential of these compounds in the development of new antibacterial agents (Singh et al., 2010).

Crystal Engineering and Pharmaceutical Development

Diverse Supramolecular Synthons Formation

The study of triazolopyridine derivatives has revealed their potential in crystal engineering and pharmaceutical development. The introduction of different 2-substituents affects their crystal structures by forming diverse supramolecular synthons, which is crucial for their pharmacological properties. This research provides valuable insights into the structural chemistry of these compounds, which is beneficial for their pharmaceutical development and application in crystal engineering (Chai et al., 2019).

Antimicrobial Evaluations

Facile Synthesis and Antimicrobial Evaluations

The oxidative cyclization of certain hydrazines has led to the synthesis of new triazolopyridines, which were then tested for their antimicrobial activity. This study demonstrates the potential of these compounds as potent antimicrobial agents, providing a straightforward method for their synthesis and highlighting their utility in developing new antimicrobial therapies (Prakash et al., 2011).

Mechanism of Action

Safety and Hazards

As with any chemical, handling “2-(3-Bromopropyl)-1,2,4-triazolo-pyridin-3-one” would require proper safety precautions. The presence of the bromine atom suggests that it could be harmful if ingested or if it comes into contact with the skin or eyes. It might also be harmful if inhaled .

Future Directions

The future directions for a compound like this would depend on its applications. If it shows promise in pharmaceutical or medicinal chemistry, further studies could explore its biological activity, potential side effects, and therapeutic efficacy. If it’s useful in synthetic chemistry, future work could optimize its synthesis or explore its use in new reactions .

properties

IUPAC Name

2-(3-bromopropyl)-[1,2,4]triazolo[4,3-a]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3O/c10-5-3-7-13-9(14)12-6-2-1-4-8(12)11-13/h1-2,4,6H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWHDJVYWOQIGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN(C(=O)N2C=C1)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00655478
Record name 2-(3-Bromopropyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromopropyl)-1,2,4-triazolo-pyridin-3-one

CAS RN

1094305-62-0
Record name 2-(3-Bromopropyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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